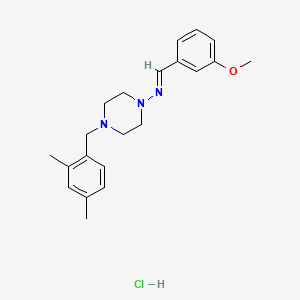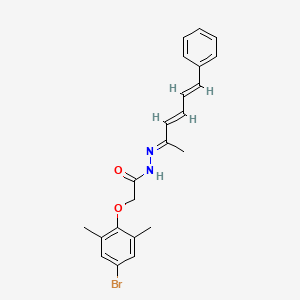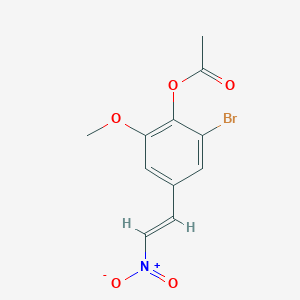![molecular formula C16H12FN3O3S B5808796 N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5808796.png)
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as FNPA, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. FNPA is a member of the acrylamide family and is known for its ability to inhibit certain enzymes and proteins in the body.
作用机制
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its ability to inhibit acetylcholinesterase, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been shown to have anti-inflammatory properties, which may make it useful in treating certain inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide in lab experiments is its ability to selectively inhibit certain enzymes and proteins in the body. This can make it useful in studying the role of these enzymes and proteins in various diseases and conditions. However, one limitation of using N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide is its potential toxicity, as it has been shown to have cytotoxic effects in certain cell lines.
未来方向
There are a number of future directions for research on N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide. One area of study is in the development of new cancer therapies based on the inhibition of specific proteins targeted by N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide. Another area of study is in the development of new treatments for Alzheimer's disease, based on the inhibition of acetylcholinesterase by N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide. Additionally, further research is needed to fully understand the potential toxic effects of N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide and to develop safer versions of the compound for use in therapeutic applications.
合成方法
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-fluoro-5-nitroaniline with carbon disulfide to form a thioamide intermediate. This intermediate is then reacted with phenylacryloyl chloride to form the final product, N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide.
科学研究应用
N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has been studied for its potential therapeutic properties in various scientific research applications. One area of study is in cancer research, where N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to inhibit the growth of certain cancer cells. N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of certain enzymes involved in the progression of the disease.
属性
IUPAC Name |
(E)-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c17-13-8-7-12(20(22)23)10-14(13)18-16(24)19-15(21)9-6-11-4-2-1-3-5-11/h1-10H,(H2,18,19,21,24)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYGMOHUWOYYFI-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-bromo-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5808735.png)

![5-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5808750.png)
![5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5808758.png)



![5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5808789.png)

![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)


